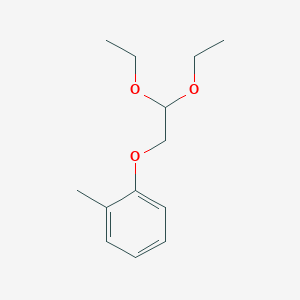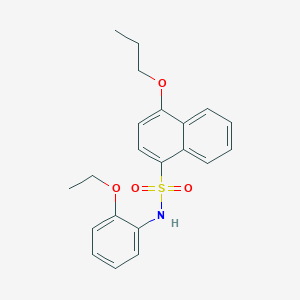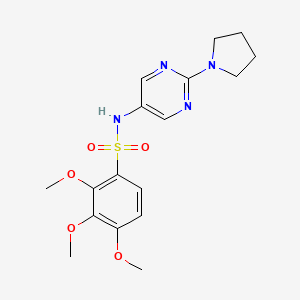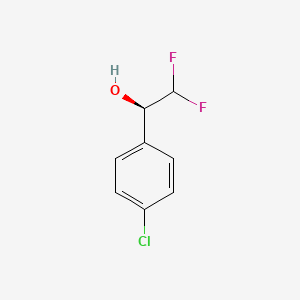![molecular formula C9H11ClFNO3S B2703525 N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411311-46-9](/img/structure/B2703525.png)
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a sulfamoyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzyl alcohol to obtain 5-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with N-methylsulfamoyl fluoride under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent reactions in continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
化学反応の分析
Types of Reactions
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl fluoride group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, leading to the formation of corresponding sulfonamide and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving mild temperatures and solvents like acetonitrile.
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Major Products
Substitution Reactions: Products include substituted sulfonamides.
Hydrolysis: Major products are sulfonamide and fluoride ions.
科学的研究の応用
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the sulfamoyl fluoride group into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential use as an enzyme inhibitor in therapeutic applications.
類似化合物との比較
Similar Compounds
- N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfonamide
- N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
Uniqueness
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. Compared to similar compounds, it offers a different profile of chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)6-7-5-8(10)3-4-9(7)15-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPJZZDCUDMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)OC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2703445.png)

![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)

![N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703462.png)

